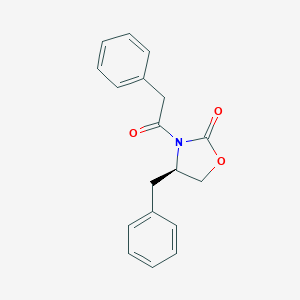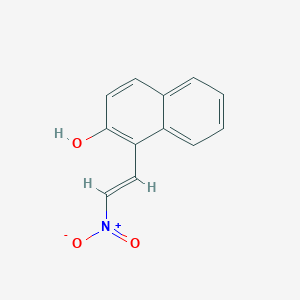
1-(2-Nitroethenyl)naphthalene-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitroethenyl)naphthalene-2-ol, also known as NEN, is an organic compound that has been widely used in scientific research for its unique properties. This compound is a nitroalkene derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NEN has been studied for its potential use in a variety of applications, including as a fluorescent probe and as a potential anticancer agent. In
Wissenschaftliche Forschungsanwendungen
1-(2-Nitroethenyl)naphthalene-2-ol has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 1-(2-Nitroethenyl)naphthalene-2-ol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological samples. 1-(2-Nitroethenyl)naphthalene-2-ol is able to undergo a photoinduced electron transfer (PET) reaction with ROS, resulting in a change in its fluorescence properties. This makes it a useful tool for studying the role of ROS in various biological processes.
1-(2-Nitroethenyl)naphthalene-2-ol has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol is not fully understood, but it is believed to involve the formation of reactive intermediates that interact with cellular components such as proteins and DNA. 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to interact with the mitochondrial membrane, leading to the release of cytochrome c and activation of caspases, which are enzymes involved in the apoptotic process.
Biochemische Und Physiologische Effekte
1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have a variety of biochemical and physiological effects. In addition to its potential use as an anticancer agent and fluorescent probe for ROS, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Nitroethenyl)naphthalene-2-ol is its ease of synthesis and availability. It can be synthesized using standard laboratory equipment and techniques, and is readily available for purchase from chemical suppliers. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively stable and can be stored for extended periods of time without degradation.
One limitation of 1-(2-Nitroethenyl)naphthalene-2-ol is its potential toxicity. It has been shown to be toxic to cells at high concentrations, and caution should be taken when handling this compound. Additionally, 1-(2-Nitroethenyl)naphthalene-2-ol is relatively hydrophobic, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Nitroethenyl)naphthalene-2-ol. One area of interest is the development of new fluorescent probes based on 1-(2-Nitroethenyl)naphthalene-2-ol for the detection of other reactive species in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Nitroethenyl)naphthalene-2-ol and its potential use as an anticancer agent. Finally, there is potential for the development of new drugs based on 1-(2-Nitroethenyl)naphthalene-2-ol for the treatment of a variety of diseases, including cancer and inflammation.
Synthesemethoden
The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol involves the reaction of 2-naphthol with nitromethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction results in the formation of the nitroalkene derivative of naphthalene, which is 1-(2-Nitroethenyl)naphthalene-2-ol. The synthesis of 1-(2-Nitroethenyl)naphthalene-2-ol is relatively simple and can be carried out using standard laboratory equipment and techniques.
Eigenschaften
CAS-Nummer |
1454257-23-8 |
|---|---|
Produktname |
1-(2-Nitroethenyl)naphthalene-2-ol |
Molekularformel |
C12H9NO3 |
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
1-[(E)-2-nitroethenyl]naphthalen-2-ol |
InChI |
InChI=1S/C12H9NO3/c14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(15)16/h1-8,14H/b8-7+ |
InChI-Schlüssel |
QKAGPSXQUZNJHM-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C/[N+](=O)[O-])O |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



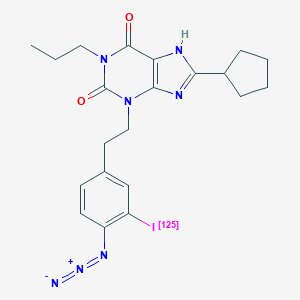
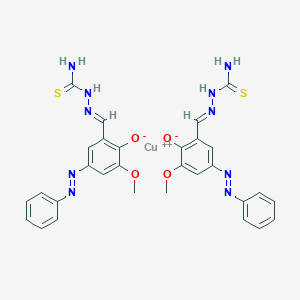
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
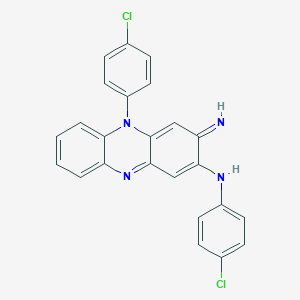
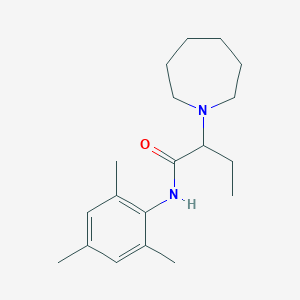
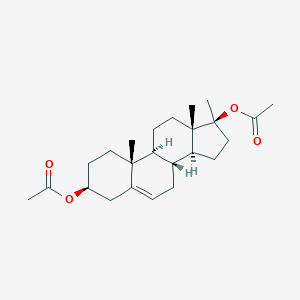
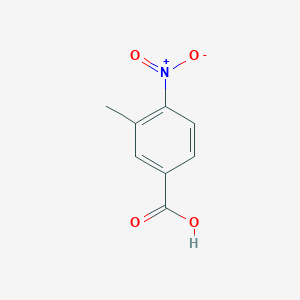
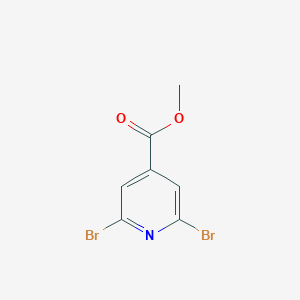
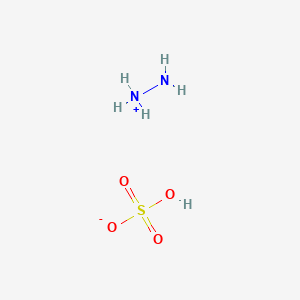
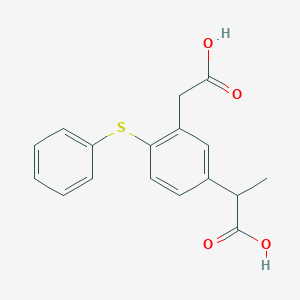
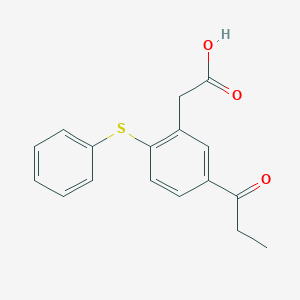
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)
